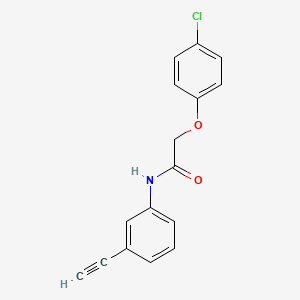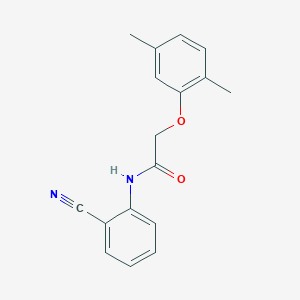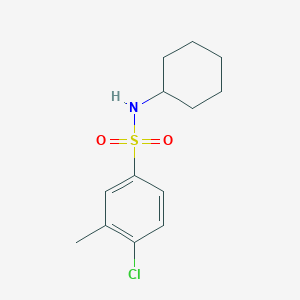
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide, commonly known as Otenabant, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of anorectic drugs, which are used to treat obesity and related disorders. Otenabant has been shown to have promising effects on weight loss, glucose metabolism, and lipid profile, making it a potential candidate for the treatment of metabolic disorders.
Wirkmechanismus
Otenabant acts as a selective antagonist of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of appetite, metabolism, and energy balance. By blocking the CB1 receptor, Otenabant reduces the appetite and food intake, leading to weight loss. Otenabant also improves glucose metabolism and lipid profile by reducing insulin resistance and increasing insulin sensitivity.
Biochemical and Physiological Effects:
Otenabant has been shown to have several biochemical and physiological effects, including weight loss, improvement in glucose metabolism, and lipid profile. Otenabant has also been shown to reduce inflammation and oxidative stress, which are associated with metabolic disorders. However, Otenabant has been shown to have some adverse effects, such as increased heart rate and blood pressure, which limit its use in clinical practice.
Vorteile Und Einschränkungen Für Laborexperimente
Otenabant has several advantages and limitations for lab experiments. The advantages include its selective antagonism of the CB1 receptor, which makes it a useful tool for studying the role of the CB1 receptor in the regulation of appetite, metabolism, and energy balance. The limitations include its adverse effects, which limit its use in in vivo studies, and its potential for off-target effects, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on Otenabant. One direction is to develop more selective and safer CB1 receptor antagonists that can be used in clinical practice. Another direction is to explore the potential use of Otenabant in the treatment of drug addiction and anxiety disorders. Finally, further research is needed to elucidate the mechanisms underlying the adverse effects of Otenabant and to develop strategies to mitigate them.
Synthesemethoden
The synthesis of Otenabant involves a multi-step process that starts with the reaction of 4-chlorophenol with potassium hydroxide to form 4-chlorophenoxide. This intermediate is then reacted with 3-ethynylaniline to form the corresponding 3-ethynylphenol. Finally, the 2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide is obtained by reacting 3-ethynylphenol with acetic anhydride and ammonium acetate.
Wissenschaftliche Forschungsanwendungen
Otenabant has been extensively studied for its potential therapeutic applications in the treatment of obesity and related disorders. It has been shown to have promising effects on weight loss, glucose metabolism, and lipid profile, making it a potential candidate for the treatment of metabolic disorders. Otenabant has also been studied for its potential use in the treatment of drug addiction and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-12-4-3-5-14(10-12)18-16(19)11-20-15-8-6-13(17)7-9-15/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKAPMQTBHWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)

![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)

![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)

![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)


![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
